Cas no 882219-06-9 (5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide)

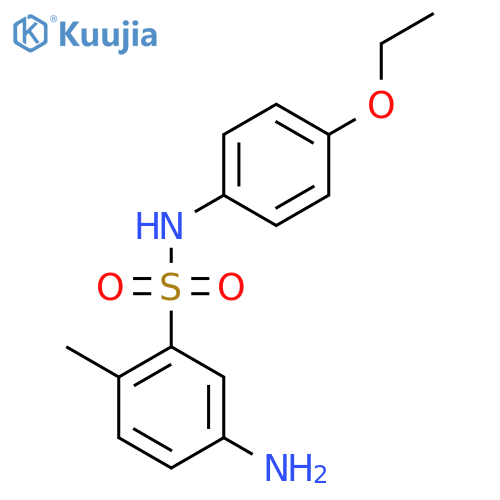

882219-06-9 structure

商品名:5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

CAS番号:882219-06-9

MF:C15H18N2O3S

メガワット:306.380022525787

CID:4778461

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

- 5-amino-N-(4-ethoxyphenyl)-2-methylbenzenesulfonamide

- NE12363

- Z56800262

- 5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide

-

- インチ: 1S/C15H18N2O3S/c1-3-20-14-8-6-13(7-9-14)17-21(18,19)15-10-12(16)5-4-11(15)2/h4-10,17H,3,16H2,1-2H3

- InChIKey: CBBGPWPJNGICPR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C=CC=1C)N)(NC1C=CC(=CC=1)OCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 306.104

- どういたいしつりょう: 306.104

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.8

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P019HKO-500mg |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 94% | 500mg |

$209.00 | 2024-04-20 | |

| Aaron | AR019HT0-100mg |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 94% | 100mg |

$101.00 | 2025-03-10 | |

| Aaron | AR019HT0-1g |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 95% | 1g |

$244.00 | 2025-02-14 | |

| Aaron | AR019HT0-2.5g |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 95% | 2.5g |

$457.00 | 2025-02-14 | |

| Aaron | AR019HT0-500mg |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 95% | 500mg |

$196.00 | 2025-02-14 | |

| 1PlusChem | 1P019HKO-10g |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 94% | 10g |

$913.00 | 2024-04-20 | |

| 1PlusChem | 1P019HKO-1g |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 94% | 1g |

$251.00 | 2024-04-20 | |

| 1PlusChem | 1P019HKO-100mg |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 94% | 100mg |

$126.00 | 2024-04-20 | |

| 1PlusChem | 1P019HKO-5g |

5-amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 94% | 5g |

$637.00 | 2024-04-20 | |

| TRC | A641140-500mg |

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide |

882219-06-9 | 500mg |

$ 320.00 | 2022-06-07 |

5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

882219-06-9 (5-Amino-N-(4-ethoxyphenyl)-2-methylbenzene-1-sulfonamide) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量